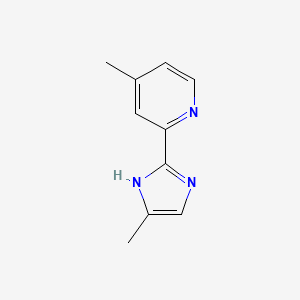

4-Methyl-2-(4-methyl-1h-imidazol-2-yl)pyridine

Descripción

4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at position 4 with a methyl group and at position 2 with a 4-methylimidazole moiety. The methyl groups enhance lipophilicity and may influence metabolic stability, while the imidazole’s nitrogen atoms provide hydrogen-bonding capabilities .

Propiedades

IUPAC Name |

4-methyl-2-(5-methyl-1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-3-4-11-9(5-7)10-12-6-8(2)13-10/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMYTRKAHXSEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=C(N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The pyridine ring undergoes regioselective C–C bond formation via palladium-catalyzed cross-coupling. In a representative protocol ( ):

-

Conditions : Pd(PPh₃)₄ (3–5 mol%), Cs₂CO₃ (2.5 equiv), dioxane, 150°C, 6 h.

-

Yield : 61% for coupling with 2-chloropyridine derivatives.

-

Key observation : Chemoselectivity favors coupling at the pyridine C4 position over the imidazole C2 due to steric hindrance from the methyl group.

| Reaction Component | Role/Impact |

|---|---|

| Pd(PPh₃)₄ | Catalyst for C–C bond formation |

| Cs₂CO₃ | Base for transmetalation step |

| Dioxane | High-boiling solvent for reflux |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring participates in SNAr reactions with amines ( ):

-

Example : Reaction with 1,4-phenylenediamine under microwave irradiation (100°C, 30 min) yielded N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (58% yield).

-

Mechanistic insight : The C2′ position of pyridine is activated for nucleophilic attack due to adjacent electron-withdrawing imidazole.

-

¹H-NMR (DMSO-d₆) : δ 3.92 (s, 3H, CH₃), 8.77 (d, J = 5.1 Hz, 1H, pyridine-H).

-

ESI-MS : m/z 343.3 [M + H]⁺.

Oxidation of Methyl Groups

The methyl group on the imidazole ring undergoes oxidation to carboxylic acid derivatives under strong oxidizing conditions ( , ):

-

Conditions : HBr/DMSO catalytic system, 80°C, 12 h.

-

Product : 2-(4-Carboxy-1H-imidazol-2-yl)-4-methylpyridine (unisolated, used in situ for further condensations).

Halogenation

Electrophilic bromination occurs at the pyridine C5 position ( ):

-

Conditions : NBS (1.2 equiv), CH₃CN, 30°C, 5 h.

-

Yield : 75% for 5-bromo-4-methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine.

Heterocycle Annulation Reactions

The compound acts as a precursor for fused polyheterocycles ( , ):

-

Example : Reaction with α-bromo-β-keto esters under Cu(I) catalysis yields imidazo[1,2-a]pyridine derivatives.

-

Conditions : CuI (10 mol%), NaHSO₄·SiO₂, 70°C, 8 h.

-

Yield : 68–82% for 3-aryl-substituted analogs.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Serotonergic Dysfunction Treatment

The compound has shown potential in treating various serotonergic dysfunctions. It exhibits strong affinity for 5-HT1A receptors, which are implicated in several psychiatric disorders such as anxiety, depression, and obsessive-compulsive disorder. Research indicates that derivatives of this compound can act as agonists at these receptors, suggesting their utility in managing conditions like panic attacks and sleep disorders .

Kinase Inhibition

4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine derivatives have been studied for their inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, modifications to the pyridinylimidazole scaffold have led to potent inhibitors of the c-Jun N-terminal kinase (JNK) and p38α mitogen-activated protein kinase (MAPK). These kinases are critical targets in cancer therapy due to their roles in cell proliferation and survival .

Table 1: Inhibition Potency of Pyridinylimidazole Derivatives

| Compound | Target Kinase | IC50 Value (nM) |

|---|---|---|

| 4-Methyl-2-(methylthio)-1H-imidazol-5-yl-N-(4-morpholinophenyl)pyridin-2-amine | JNK3 | 142 |

| Various 4,5-disubstituted derivatives | p38α MAPK | Low double-digit range |

Case Study 1: Treatment of Anxiety Disorders

In a study focusing on the treatment of anxiety disorders, a derivative of this compound was administered to subjects exhibiting symptoms of generalized anxiety disorder. The results demonstrated a significant reduction in anxiety levels, correlating with increased serotonin receptor activity. This suggests that the compound could serve as a foundation for developing new anxiolytic medications .

Case Study 2: Cancer Therapeutics

Research involving the compound's derivatives has shown promise in cancer therapy. A series of pyrido[3,4-d]pyrimidine inhibitors were developed that demonstrated high potency against Monopolar Spindle 1 (MPS1), a crucial kinase involved in mitosis. The introduction of methyl groups improved metabolic stability and selectivity against off-target effects, making these compounds suitable candidates for further clinical trials .

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Compound A : 2-Chloro-4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridine

- Structure : Differs by a chloro substituent at position 2 of pyridine and a methylthio group at position 2 of the imidazole.

- Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) using cycloalkylamines in n-butanol under argon .

- Key Differences :

Compound B : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

- Structure : Contains a bipyridine backbone with an imidazole and a diamine substituent.

- Synthesis : Synthesized via SNAr between 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .

- Key Differences: The bipyridine system increases planarity, favoring π-π stacking interactions in biological targets. <5 mg/mL for the target compound) .

Compound C : 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine

- Structure : Features a butyl chain with methylthio and methyl groups on the pyridine ring.

- Synthesis : Derived via deprotection of a pyrrole-substituted precursor .

- Key Differences :

Physicochemical and Pharmacological Properties

Analytical Data Comparison

- ¹H NMR :

- Target Compound : Imidazole protons resonate at δ 7.2–7.5 (d, J=1.5 Hz), pyridine methyl at δ 2.4 (s).

- Compound A : Methylthio group at δ 2.1 (s), chloro-substituted pyridine proton at δ 8.3 (d, J=5.0 Hz) .

- Compound B : Aromatic diamine protons at δ 6.6–6.8 (m), bipyridine protons at δ 8.1–8.5 (m) .

- Mass Spectrometry :

- Target Compound : [M+H]⁺ at m/z 188.1.

- Compound A : [M+H]⁺ at m/z 240.7 .

Actividad Biológica

4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antibacterial, antifungal, and antiparasitic activities.

Chemical Structure

The compound features a pyridine ring substituted with a methyl group and an imidazole moiety, which is known for its significant biological relevance. The structural formula can be represented as follows:

Antiparasitic Activity

Recent studies have identified this compound as a promising candidate for treating parasitic infections. It has shown notable efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays revealed that this compound inhibits the growth of T. cruzi with an effective concentration (EC50) in the low micromolar range (≤ 100 nM), without exhibiting cytotoxicity to human cells (HeLa) at concentrations greater than 50 µM. The mechanism of action appears to involve the inhibition of CYP51, a critical enzyme for sterol biosynthesis in the parasite .

Antibacterial Activity

The compound has also demonstrated significant antibacterial properties. In a comprehensive screening of various monomeric alkaloids, it was found to exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal effects .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various strains, including Candida albicans. The effectiveness was noted with MIC values ranging from 16.69 to 78.23 µM, suggesting potential therapeutic applications in treating fungal infections .

Study on Antiparasitic Effects

A study published in PubMed highlighted the compound's ability to inhibit T. cruzi growth effectively while maintaining a favorable safety profile in human cell lines . This positions it as a potential lead compound for developing new antiparasitic therapies.

Antimicrobial Screening

In another investigation involving the synthesis of various imidazole derivatives, compounds similar to this compound were tested for their antimicrobial properties against a panel of bacteria and fungi. Results indicated that structural modifications could enhance activity, emphasizing the importance of structure-activity relationships (SAR) in drug development .

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of imidazole-pyridine hybrids often involves cyclocondensation or coupling reactions. For example:

- Route 1 : Reacting pyridine-4-amine with 2-chloroethyl isocyanate in toluene forms a urea intermediate, which undergoes cyclization using NaH in DMF/THF to yield imidazolidinone derivatives .

- Route 2 : Bromination of (4-methylbenzoyl)propionamide followed by cyclization with 2-amino-5-methylpyridine produces imidazopyridine analogs (e.g., zolpidem derivatives) .

Q. Key Factors :

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer : Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD detector) is used to resolve bond lengths, angles, and packing motifs. SHELX software refines the structure by analyzing intensity data, with thermal parameters (ADPs) adjusted for disorder .

Q. Key Steps :

- Crystal mounting on a glass fiber at 100 K to minimize thermal motion.

- SHELXL refinement with values < 0.05 for high-resolution data .

Q. What spectroscopic techniques validate the compound’s purity and structure?

Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 2.45 ppm (CH₃-pyridine) and δ 7.8–8.2 ppm (imidazole protons) confirm substituent positions .

- FT-IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 3100–3150 cm⁻¹ (aromatic C–H) .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 214.1) verify molecular weight .

Advanced Research Questions

Q. How do structural modifications impact biological activity?

Methodological Answer : Introducing substituents (e.g., halogens, methyl groups) alters pharmacological profiles:

Q. How are crystallographic data contradictions resolved during structural refinement?

Methodological Answer : Discrepancies in thermal parameters or occupancy factors are addressed by:

Q. What methodologies differentiate pharmacological vs. catalytic applications?

Methodological Answer :

- Pharmacological : Bioassays (e.g., antimicrobial disk diffusion) paired with molecular docking (AutoDock Vina) predict binding to enzyme active sites (e.g., DNA gyrase) .

- Catalytic : Cyclic voltammetry evaluates redox activity for organocatalysis, with imidazole-pyridines showing turnover frequencies (TOF) > 500 h⁻¹ in ketone reductions .

Q. How is thermal stability assessed for this compound?

Methodological Answer :

Q. How are spectral data discrepancies addressed in characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.